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Trimethylindium

MOCVD Vapor Pressure Precursor Delivery

Trimethylindium (TMI) is the preferred organometallic source for indium-containing III-V semiconductors, but supply consistency and pyrophoric handling create procurement challenges. • 23× higher vapor pressure (0.85 Torr) vs. TEI - enables industrially relevant MOCVD growth rates • High-purity grades (Epipure™ equivalent) yield 4× photoluminescence lifetime improvement for laser applications • Self-limiting growth window 2× wider than TEI in ALD - critical for monolayer-precision InP films

Molecular Formula C3H9In
Molecular Weight 159.92 g/mol
CAS No. 3385-78-2
Cat. No. B1585567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylindium
CAS3385-78-2
Molecular FormulaC3H9In
Molecular Weight159.92 g/mol
Structural Identifiers
SMILESC[In](C)C
InChIInChI=1S/3CH3.In/h3*1H3;
InChIKeyIBEFSUTVZWZJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylindium (TMI) for MOCVD: Essential Precursor


Trimethylindium (TMI, In(CH₃)₃) is the most widely used solid organometallic precursor for the deposition of indium-containing III-V compound semiconductor layers via metalorganic chemical vapor deposition (MOCVD) [1]. As a pyrophoric, crystalline solid, TMI melts at 88 °C and has a boiling point of 134 °C, but begins to decompose above 101 °C [2]. Its high vapor pressure and ability to transport readily into the vapor phase under standard delivery conditions have made it the preferred indium source for the commercial production of optoelectronic devices [1].

Solid organometallic precursor for MOCVD of In-containing III-V layers
Melts to liquid above moderate temperature, supporting stable vapor delivery
Reported as standard indium source for commercial optoelectronic device production

Why TEI Cannot Replace TMI in MOCVD


The seemingly straightforward substitution of trimethylindium (TMI) with alternative indium precursors like triethylindium (TEI) or ethyldimethylindium (EDMIn) is scientifically untenable due to fundamental differences in physicochemical properties that directly dictate MOCVD process outcomes. While TEI is a liquid at room temperature, which might suggest easier handling, its vapor pressure is too low for practical MOCVD use, making TMI the only viable choice for achieving industrially relevant growth rates [1]. Furthermore, the molecular decomposition pathways and reaction kinetics of methyl- versus ethyl-based precursors differ significantly, leading to measurable variations in carbon incorporation, growth rate controllability, and ultimately, device performance [2]. Generic substitution without quantitative process re-optimization therefore risks catastrophic yield loss and sub-specification material quality.

Vapor pressure: TEI’s lower vapor pressure may not support viable MOCVD growth rates without substantial reactor modification.

Decomposition pathway: Ethyl-based precursors may alter carbon incorporation and growth kinetics, affecting layer quality.

Process outcome: Direct substitution without quantitative re-optimization may shift device performance and yield.

TMI vs. Alternatives: Evidence Comparison


Vapor Pressure: TMI vs. TEI for MOCVD Delivery

The vapor pressure of trimethylindium (TMI) is a critical differentiator for MOCVD processes. At 17 °C, TMI's vapor pressure is 0.85 Torr, which is 23 times higher than that of triethylindium (TEI), measured at 0.037 Torr at the same temperature [1]. This large quantitative difference makes TEI impractical for standard MOCVD systems, as its low vapor pressure severely limits the achievable growth rate and requires impractically high source temperatures [1].

Vapor Pressure
Head-to-head
0.85 Torr vs. 0.037 Torr (23× higher at 17 °C)
Determines precursor delivery feasibility for standard MOCVD
TEI vapor pressure limits commercially viable growth rates
MOCVD Vapor Pressure Precursor Delivery

Self-Limiting Growth Window: TMI vs. TEI in InP ALD

In the self-limiting growth of InP via alternate precursor injection, the use of trimethylindium (TMI) and tertiarybutylphosphine (TBP) expanded the viable process window by a factor of two compared to using triethylindium (TEI) [1]. This was demonstrated in an ultrahigh vacuum system, where self-limiting growth (a growth rate independent of injection time and pressure) was achieved for TMI across a wider range of growth conditions, while the window for TEI was significantly narrower [1].

Process Window
Head-to-head
2× wider self-limiting growth window
Supports greater manufacturing robustness and yield
InP ALD with TBP; TMI enables broader parameter tolerance
Atomic Layer Deposition InP Self-Limiting Growth

InGaN MOCVD Adduct Formation: TMIn vs. TMGa

Density functional theory (DFT) calculations reveal a key difference in the gas-phase reaction kinetics between trimethylindium (TMIn) and trimethylgallium (TMGa) during InGaN MOCVD growth. TMIn undergoes adduct reactions with ammonia (NH₃) at temperatures below 596 K (323 °C), whereas TMGa forms adducts with NH₃ only below 465 K (192 °C) [1]. This 131 K higher temperature threshold for TMIn indicates a wider temperature range for adduct formation, which can influence gas-phase nucleation and material incorporation efficiency during the growth of InGaN alloys [1].

Adduct Formation
Head-to-head
131 K higher threshold vs. TMGa (below 596 K)
Influences gas-phase chemistry and indium incorporation in InGaN
DFT calculations; wider adduct formation range for TMI
InGaN MOCVD Reaction Kinetics DFT

Lewis Acidity: TMIn vs. TMGa and TMA

Compared to its Group 13 counterparts, trimethylindium (InMe₃) is a significantly weaker Lewis acid than trimethylgallium (GaMe₃) and especially trimethylaluminum (AlMe₃) [1]. This is a class-level property inferred from spectroscopic and structural studies on amine and phosphine adducts. The reduced Lewis acidity of TMIn means it forms less stable adducts with potential Lewis base contaminants or intentionally added ligands [1].

Lewis Acidity
Class-level
Weaker Lewis acid vs. TMGa and TMA
May inform adduct-based purification and side-reaction control
Class-level inference; data to verify for specific adduct systems
Lewis Acidity Adduct Purification Precursor Stability

Purity Impact: Epipure™ vs. Conventional TMIn PL Lifetime

The purity of trimethylindium (TMIn) is not a uniform commodity; it is a critical performance metric. A quantitative comparison of TMIn sources revealed that Epipure™-grade TMIn enabled a factor of 4 improvement in photoluminescence (PL) lifetime compared to conventional adduct-purified TMIn when used for InGaAs/GaAs test structures grown by chemical beam epitaxy (CBE) at low temperature (540 °C) [1]. This improvement directly correlated with a reduction in non-radiative recombination centers, demonstrating the impact of oxygen-containing impurities [1].

Purity Impact
Head-to-head
4× higher PL lifetime (Epipure™ vs. conventional)
Supports selection of higher-purity grade for low-defect devices
InGaAs/GaAs CBE at 540 °C; reduced non-radiative centers
Precursor Purity Photoluminescence InGaAs Lasers

TMI Procurement Scenarios


High-Volume InP HEMT and HBT Manufacturing

Procurement of trimethylindium (TMI) is mandatory over triethylindium (TEI) for high-volume production of InP-based high-electron-mobility transistors (HEMTs) and heterojunction bipolar transistors (HBTs). The 23x higher vapor pressure of TMI (0.85 Torr vs. 0.037 Torr at 17 °C) is essential for achieving the high, stable growth rates required for cost-effective, multi-wafer MOCVD reactors [1]. TEI's low vapor pressure would render such production economically unviable. Additionally, the 2x wider self-limiting growth window for TMI in InP atomic layer deposition provides a crucial process robustness advantage for manufacturing yield [2].

Low-Threshold InGaAs/GaAs Laser Fabrication

For fabricating low-threshold current 980 nm InGaAs/GaAs lasers via chemical beam epitaxy (CBE), procurement of a verified high-purity TMI grade, such as Epipure™, is essential. Evidence shows that this grade yields a factor of 4 improvement in photoluminescence lifetime compared to conventional TMIn, directly correlating with reduced non-radiative recombination centers [1]. This purity-driven performance gain is non-negotiable for achieving the low internal optical losses (3.9 cm⁻¹) and low threshold current densities (162 A cm⁻²) required for high-performance telecommunications and pumping lasers.

InGaN Blue/Green LEDs and Laser Diodes

In the MOCVD growth of InGaN alloys for visible LEDs and lasers, the selection of trimethylindium (TMI) is required for its specific reaction kinetics with ammonia (NH₃). DFT calculations show that TMI forms adducts with NH₃ at temperatures up to 596 K, a 131 K higher threshold than trimethylgallium (TMGa) [1]. This fundamental difference dictates the gas-phase chemistry and influences the incorporation efficiency of indium into the InGaN film. Substituting another indium precursor or relying on a generic process would compromise the precise composition control necessary for achieving target emission wavelengths (e.g., blue vs. green) and device efficiency.

Atomic Layer Control for Novel In-Containing Materials

For research and development of novel indium-containing materials and nanostructures using atomic layer deposition (ALD) or pulsed-MOCVD, trimethylindium (TMI) is the preferred precursor over TEI. The two-fold expansion of the self-limiting growth condition window for InP using TMI translates to a more forgiving and reproducible process for achieving monolayer-level thickness precision [1]. This increased process latitude is critical during the exploratory phase, allowing researchers to more easily identify optimal growth parameters and achieve the atomic-scale control required for next-generation quantum devices.

Application
Selection Property
Validation Focus
InP HEMT / HBT high-volume MOCVD
High vapor pressure for stable, high-rate delivery
Process robustness and manufacturing yield
Low-threshold InGaAs/GaAs laser CBE
Verified high-purity grade (Epipure™)
Photoluminescence lifetime and defect density
InGaN blue/green LED and laser MOCVD
Reaction kinetics with NH₃ (adduct formation threshold)
Indium composition and emission wavelength control
ALD / pulsed-MOCVD for novel In materials
Wide self-limiting growth window
Monolayer precision and process latitude

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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